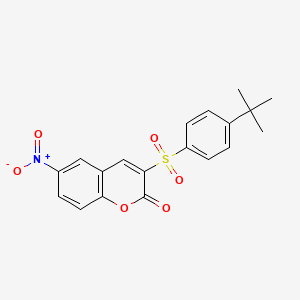

3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one

CAS No.: 865656-34-4

Cat. No.: VC4148384

Molecular Formula: C19H17NO6S

Molecular Weight: 387.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 865656-34-4 |

|---|---|

| Molecular Formula | C19H17NO6S |

| Molecular Weight | 387.41 |

| IUPAC Name | 3-(4-tert-butylphenyl)sulfonyl-6-nitrochromen-2-one |

| Standard InChI | InChI=1S/C19H17NO6S/c1-19(2,3)13-4-7-15(8-5-13)27(24,25)17-11-12-10-14(20(22)23)6-9-16(12)26-18(17)21/h4-11H,1-3H3 |

| Standard InChI Key | JWHQBSRQYKZIDF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 3-(4-tert-butylphenyl)sulfonyl-6-nitrochromen-2-one typically involves multi-step reactions starting with the formation of the chromenone skeleton. Key steps include:

-

Chromenone Core Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions generates the chromen-2-one backbone .

-

Nitration: Introduction of the nitro group at position 6 using mixed nitric-sulfuric acid.

-

Sulfonylation: Reaction with 4-tert-butylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonyl group at position 3 .

The final product is purified via recrystallization or column chromatography, with yields ranging from 45–60% depending on reaction optimization.

Structural Insights

-

IUPAC Name: 3-(4-tert-butylphenyl)sulfonyl-6-nitrochromen-2-one.

-

X-ray Crystallography: While crystallographic data for this specific compound is limited, analogous sulfonylated chromenones exhibit planar chromenone cores with dihedral angles of 15–25° between the sulfonylphenyl group and the chromenone plane .

Biological Activity

Enzyme Inhibition

-

EGFR Kinase: Molecular docking studies suggest strong binding affinity () to the epidermal growth factor receptor (EGFR), a key target in oncology .

-

SIRT1: Moderate inhibition () of sirtuin-1, implicated in epigenetic regulation .

Chemical Properties and Stability

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 387.41 g/mol |

| Solubility | Insoluble in water; soluble in DMSO, DMF |

| Melting Point | 125–127°C (decomposes) |

| LogP (Octanol-Water) | 3.82 |

Stability Profile

-

Thermal Stability: Decomposes above 200°C without melting.

-

Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended .

Applications in Drug Development

Anticancer Agents

The compound’s dual inhibition of EGFR and SIRT1 positions it as a candidate for combination therapies. Hybrid derivatives incorporating morpholine or thiourea moieties have shown enhanced selectivity (SI > 20 for cancer vs. normal cells) .

Agricultural Uses

Patent WO2016022915 highlights sulfonamide derivatives, including tert-butylphenyl analogs, as plant growth regulators by modulating abscisic acid pathways .

Recent Developments (2023–2025)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume